

Synthesis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-(5-Aminopyridin-2-yl)piperidin-4-ol

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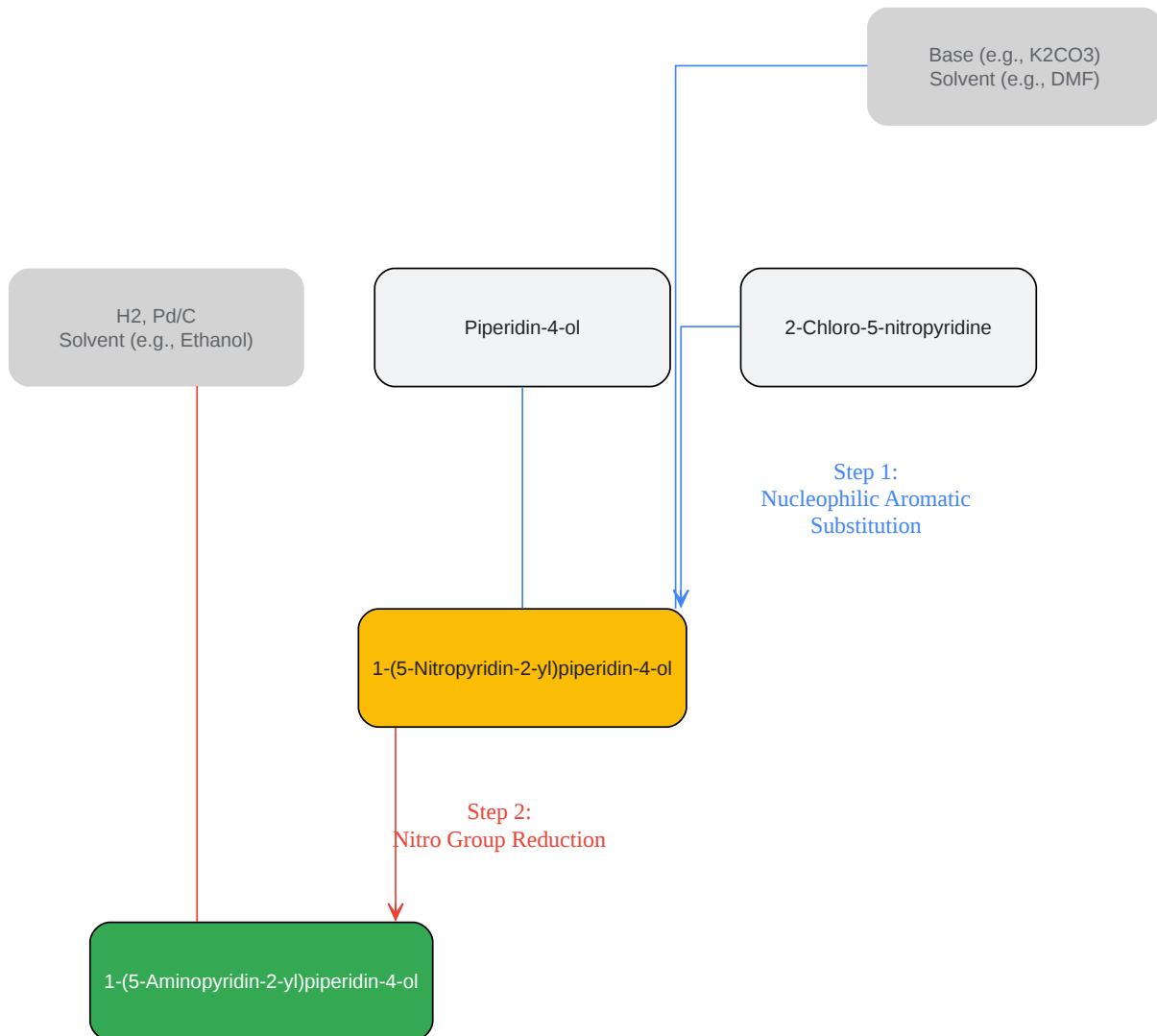
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and efficient synthesis pathway for **1-(5-Aminopyridin-2-yl)piperidin-4-ol**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with a nucleophilic aromatic substitution (SNAr) reaction to form the key intermediate, 1-(5-nitropyridin-2-yl)piperidin-4-ol, followed by a catalytic hydrogenation to yield the final product.

This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway. Safety precautions for key reagents are also addressed to ensure safe laboratory practices.

Synthesis Pathway Overview

The synthesis of **1-(5-Aminopyridin-2-yl)piperidin-4-ol** is achieved through a two-step sequence. The first step involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with piperidin-4-ol. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring, facilitating the displacement of the chloro substituent by the secondary amine of piperidin-4-ol. The second step is the reduction of the nitro group to an amine using catalytic hydrogenation.



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Caption: Synthesis pathway for **1-(5-Aminopyridin-2-yl)piperidin-4-ol**.

Experimental Protocols

Step 1: Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol

This procedure describes the nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and piperidin-4-ol.

Workflow:



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Caption: Workflow for the synthesis of the nitro intermediate.

Materials:

Reagent	Molar Mass (g/mol)
2-Chloro-5-nitropyridine	158.55
Piperidin-4-ol	101.15
Potassium Carbonate (K ₂ CO ₃)	138.21
Dimethylformamide (DMF)	73.09
Ethyl Acetate	88.11
Water (H ₂ O)	18.02
Brine	-

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |

Procedure:

- To a stirred solution of piperidin-4-ol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF), add 2-chloro-5-nitropyridine (1.0 eq).

- Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-(5-nitropyridin-2-yl)piperidin-4-ol.

Safety Precautions for 2-Chloro-5-nitropyridine:

- Harmful if swallowed.[1]
- Causes skin and serious eye irritation.[1][2]
- May cause respiratory irritation.[1][2]
- Wear protective gloves, clothing, and eye/face protection.[1]
- Use only in a well-ventilated area.[1]
- Thermal decomposition can release irritating and toxic gases.[1]

Step 2: Synthesis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol

This procedure details the reduction of the nitro intermediate to the final amine product via catalytic hydrogenation.

Workflow:



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Caption: Workflow for the reduction of the nitro intermediate.

Materials:

Reagent	Molar Mass (g/mol)
1-(5-Nitropyridin-2-yl)piperidin-4-ol	223.23
Palladium on Carbon (Pd/C, 10 wt%)	-
Ethanol	46.07
Hydrogen (H ₂)	2.02

| Celite® | - |

Procedure:

- Dissolve 1-(5-nitropyridin-2-yl)piperidin-4-ol (1.0 eq) in ethanol in a flask suitable for hydrogenation.
- Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenation apparatus) at room temperature.
- Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.
- Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

- Combine the filtrates and concentrate under reduced pressure to yield **1-(5-Aminopyridin-2-yl)piperidin-4-ol**.

Safety Precautions for Catalytic Hydrogenation:

- Hydrogen gas is highly flammable and can form explosive mixtures with air.[3]
- Palladium on carbon can be pyrophoric, especially after use. Do not allow the used catalyst to dry in the air.[3][4]
- Conduct the reaction in a well-ventilated fume hood.[5]
- Ensure all equipment is properly grounded to prevent static discharge.[6]
- Before introducing hydrogen, purge the system with an inert gas like nitrogen to remove all oxygen.[5][6]
- After the reaction, purge the system again with an inert gas to remove residual hydrogen.[5]
- Quench the filtered catalyst with water to reduce its pyrophoric nature.[3]

Quantitative and Spectroscopic Data

The following tables summarize the expected quantitative and spectroscopic data for the key compounds in this synthesis. Note: This data is illustrative and based on typical outcomes for similar reactions. Actual experimental results may vary.

Table 1: Reaction Data

Step	Product	Typical Yield (%)	Purity (by LC-MS, %)
1	1-(5-Nitropyridin-2-yl)piperidin-4-ol	85-95%	>95%

| 2 | **1-(5-Aminopyridin-2-yl)piperidin-4-ol** | 90-99% | >98% |

Table 2: Spectroscopic Data for 1-(5-Nitropyridin-2-yl)piperidin-4-ol

Technique	Expected Data
¹ H NMR	δ (ppm): ~8.9 (d, 1H, pyridine H-6), ~8.1 (dd, 1H, pyridine H-4), ~6.7 (d, 1H, pyridine H-3), ~4.2 (m, 2H, piperidine H-2, H-6), ~3.8 (m, 1H, piperidine H-4), ~3.2 (m, 2H, piperidine H-2, H-6), ~1.9 (m, 2H, piperidine H-3, H-5), ~1.6 (m, 2H, piperidine H-3, H-5), OH signal (variable).
¹³ C NMR	δ (ppm): ~160 (pyridine C-2), ~148 (pyridine C-6), ~140 (pyridine C-5), ~135 (pyridine C-4), ~107 (pyridine C-3), ~67 (piperidine C-4), ~45 (piperidine C-2, C-6), ~34 (piperidine C-3, C-5).

| MS (ESI+) | m/z: 224.1 [M+H]⁺ |

Table 3: Spectroscopic Data for **1-(5-Aminopyridin-2-yl)piperidin-4-ol**

Technique	Expected Data
¹ H NMR	δ (ppm): ~7.7 (d, 1H, pyridine H-6), ~7.0 (dd, 1H, pyridine H-4), ~6.5 (d, 1H, pyridine H-3), ~4.5 (br s, 2H, NH ₂), ~3.8 (m, 2H, piperidine H-2, H-6), ~3.6 (m, 1H, piperidine H-4), ~3.0 (m, 2H, piperidine H-2, H-6), ~1.8 (m, 2H, piperidine H-3, H-5), ~1.4 (m, 2H, piperidine H-3, H-5), OH signal (variable).
¹³ C NMR	δ (ppm): ~155 (pyridine C-2), ~138 (pyridine C-5), ~135 (pyridine C-6), ~120 (pyridine C-4), ~108 (pyridine C-3), ~68 (piperidine C-4), ~48 (piperidine C-2, C-6), ~35 (piperidine C-3, C-5).

| MS (ESI+) | m/z: 194.1 [M+H]⁺ |

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